molecular formula C9H11N3O2 B8759885 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxamide

6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxamide

Cat. No.: B8759885
M. Wt: 193.20 g/mol
InChI Key: NUTROXVACFXRPK-UHFFFAOYSA-N
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Description

6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a nicotinamide moiety linked to a hydroxyazetidine ring, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxamide typically involves the reaction of nicotinic acid derivatives with azetidine intermediates. The process often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the hydroxyazetidine ring. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not widely documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the nicotinamide moiety or the hydroxy group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the nicotinamide ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and specific catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, influencing cellular signaling pathways, or altering gene expression. Detailed mechanistic studies are ongoing to fully elucidate its effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Hydroxyazetidin-1-yl)-N-(3-pyridin-2-ylpropyl)nicotinamide
  • 2-[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino-4-(4-fluorophenyl)thiazole-5-carbonitrile

Uniqueness

6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxamide

InChI

InChI=1S/C9H11N3O2/c10-9(14)6-1-2-8(11-3-6)12-4-7(13)5-12/h1-3,7,13H,4-5H2,(H2,10,14)

InChI Key

NUTROXVACFXRPK-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=C(C=C2)C(=O)N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-chloronicotinamide (0.16 g, 1 mmol) and azetidin-3-ol (73 mg, 1 mmol) in DMF (5 ml) under nitrogen was added K2CO3 (0.41 g, 3 mmol). The resulting solution was stirred under nitrogen at 125° C. for 24 h. After all the starting materials were consumed, the reaction mixture was allowed to cool to ambient temperature. The reaction mixture was then filtered and the filter cake was washed with ethyl acetate. The combined filtrates were concentrated to afford the title compound (50 mg, 25%) as a yellow solid. [LCMS RtA=0.81 min, [M+H]+=194.1].
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
73 mg
Type
reactant
Reaction Step One
Name
Quantity
0.41 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
25%

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